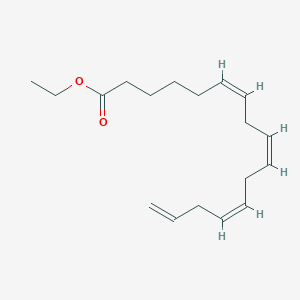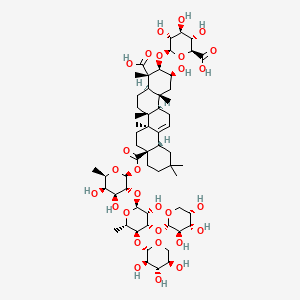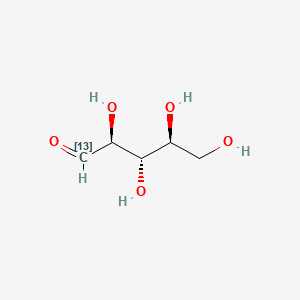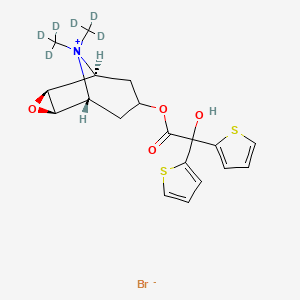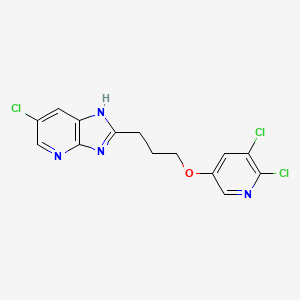
Kdm1/cdk1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kdm1/cdk1-IN-1 is a potent inhibitor of both lysine-specific demethylase 1 (KDM1) and cyclin-dependent kinase 1 (CDK1). It has shown significant potential in inducing cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy .
Métodos De Preparación
The synthesis of Kdm1/cdk1-IN-1 involves multiple steps, including the formation of pyrazolo[1,5-a]pyrimidine and benzothiazole moieties. The reaction conditions typically involve the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the compound’s efficacy and safety .
Análisis De Reacciones Químicas
Kdm1/cdk1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s properties and interactions with biological targets.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Kdm1/cdk1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of KDM1 and CDK1, providing insights into the mechanisms of these enzymes.
Biology: Employed in cell biology studies to investigate cell cycle regulation, apoptosis, and epigenetic modifications.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting KDM1 and CDK1
Mecanismo De Acción
Kdm1/cdk1-IN-1 exerts its effects by inhibiting the activity of KDM1 and CDK1. KDM1 is involved in the demethylation of histones, which plays a crucial role in gene expression regulation. By inhibiting KDM1, this compound can alter gene expression patterns, leading to cell cycle arrest and apoptosis. CDK1 is a key regulator of the cell cycle, and its inhibition by this compound disrupts cell cycle progression, further promoting apoptosis. The molecular targets and pathways involved include the activation of caspase-3 and the induction of G2/M phase cell cycle arrest .
Comparación Con Compuestos Similares
Kdm1/cdk1-IN-1 is unique due to its dual inhibition of both KDM1 and CDK1. Similar compounds include:
Dinaciclib: A potent inhibitor of multiple cyclin-dependent kinases, including CDK1, but does not inhibit KDM1.
GSK2879552: A selective inhibitor of KDM1, but does not target CDK1.
Pargyline: An inhibitor of KDM1, but with different specificity and potency compared to this compound.
The uniqueness of this compound lies in its ability to simultaneously target both KDM1 and CDK1, providing a more comprehensive approach to disrupting cancer cell proliferation and survival .
Propiedades
Fórmula molecular |
C22H17N5O3S |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
ethyl 2-anilino-3-(1,3-benzothiazol-2-yl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H17N5O3S/c1-2-30-22(29)14-12-23-19-17(20-25-15-10-6-7-11-16(15)31-20)18(26-27(19)21(14)28)24-13-8-4-3-5-9-13/h3-12,24,26H,2H2,1H3 |
Clave InChI |
MMAMFYJKOFNAGT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=C(NN2C1=O)NC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





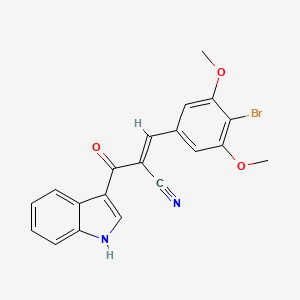
![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)

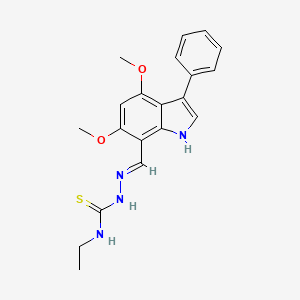
![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
